N-benzyl-3,6-dichloro-1-benzothiophene-2-carboxamide
Description
N-benzyl-3,6-dichloro-1-benzothiophene-2-carboxamide is a synthetic small molecule featuring a benzothiophene core substituted with chlorine atoms at the 3- and 6-positions and a benzylcarboxamide group at position 2.
Properties
Molecular Formula |
C16H11Cl2NOS |
|---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
N-benzyl-3,6-dichloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H11Cl2NOS/c17-11-6-7-12-13(8-11)21-15(14(12)18)16(20)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) |
InChI Key |
SFUIFKKKMQXYQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3,6-dichloro-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.
Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate compound with an amine derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3,6-dichloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, benzyl chloride, dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiophene derivatives.
Substitution: Formation of substituted benzothiophene derivatives with various functional groups.
Scientific Research Applications
N-benzyl-3,6-dichloro-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-benzyl-3,6-dichloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Pathways: Interfering with cellular signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with N-benzyl-3,6-dichloro-1-benzothiophene-2-carboxamide, enabling a comparative analysis of their physicochemical and functional properties:
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide
- Core Structure : Benzofuran (oxygen-containing heterocycle) vs. benzothiophene (sulfur-containing heterocycle).
- Substituents :
- 3,6-dimethyl (electron-donating groups) vs. 3,6-dichloro (electron-withdrawing groups).
- Amide nitrogen bonded to 2-chlorobenzyl and a sulfone-containing tetrahydrothiophene group vs. a simple benzyl group.
- Key Implications: The sulfur atom in benzothiophene may enhance π-stacking interactions compared to benzofuran. The sulfone group in the tetrahydrothiophene moiety may improve metabolic stability but introduce steric hindrance.
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzo[b]thiophene-2-carboxamide
- Core Structure : Shared benzothiophene carboxamide scaffold.
- Substituents: 3-(benzimidazole-methyl)benzyl vs. unsubstituted benzyl group. No halogenation vs. 3,6-dichloro substitution.
- Dichloro substitution in the target compound may confer higher electrophilicity, influencing reactivity in biological systems.
Structural and Functional Analysis Table
Discussion of Key Differences
- Heterocycle Core : Benzothiophene’s sulfur atom may offer stronger van der Waals interactions compared to benzofuran’s oxygen, while benzimidazole derivatives prioritize hydrogen-bonding .
- Substituent Effects :
- Chlorine atoms increase electronegativity and lipophilicity, favoring hydrophobic binding pockets.
- Methyl groups reduce steric strain but may decrease target selectivity.
- Pharmacological Potential: The benzimidazole derivative’s IDO1 inhibition activity highlights the importance of nitrogen-rich substituents in enzyme targeting, whereas the sulfone-containing compound’s metabolic stability suggests utility in prodrug design .
Biological Activity
N-benzyl-3,6-dichloro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzothiophene derivatives. Its molecular formula is , characterized by a benzothiophene core with dichlorination and a carboxamide functional group. The compound's structure plays a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases associated with cancer progression, such as Dyrk1A and Dyrk1B. These kinases are overexpressed in several malignancies, making them viable targets for anticancer therapies .
- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells by modulating apoptotic pathways. It increases the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Study 1: Anticancer Activity
In a study investigating the inhibitory effects on Dyrk1A and Dyrk1B kinases, this compound demonstrated substantial activity. The compound exhibited an IC50 value of approximately 740 nM against Clk1 and showed selective inhibition towards Dyrk1B with an IC50 of 833 nM. This suggests its potential as a multi-target anticancer therapeutic agent .
Case Study 2: Antimicrobial Properties
Research has indicated that benzothiophene derivatives, including this compound, possess antimicrobial properties. These compounds were tested against a range of bacterial strains and demonstrated significant antibacterial activity, supporting their potential use in treating infections.
Future Directions and Research Needs
While the initial findings regarding the biological activity of this compound are promising, further research is essential to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:
- In Vivo Studies : To assess the efficacy and safety profiles in living organisms.
- Structure–Activity Relationship (SAR) Analysis : To optimize the compound for enhanced potency and selectivity against targeted kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
